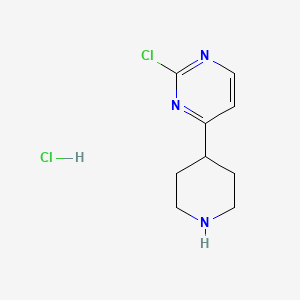

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their biological activities . This compound is often used in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often include hydrogenation using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Cobalt-Catalyzed Reactions: Used for cross-coupling with aryl halides.

Palladium-Catalyzed Reactions: Often employed in Suzuki-Miyaura coupling reactions due to their mild conditions and high efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield substituted pyrimidines .

Applications De Recherche Scientifique

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloropyrimidine: Shares the pyrimidine core but lacks the piperidine moiety.

Piperidine Derivatives: Various piperidine derivatives have been synthesized and studied for their biological activities.

Uniqueness

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is unique due to its combined pyrimidine and piperidine structures, which confer specific chemical and biological properties. This combination makes it a valuable compound in both research and industrial applications.

Activité Biologique

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H12ClN3

- Molecular Weight : 199.66 g/mol

The compound features a pyrimidine ring substituted with a piperidine moiety, which plays a crucial role in its biological activity. The chlorine atom at the 2-position of the pyrimidine ring is essential for its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, including Mycobacterium tuberculosis.

- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : Acts as an inhibitor for several key enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Research indicates that modifications to the piperidine and pyrimidine rings can significantly impact biological activity.

Key Findings from SAR Studies

- Piperidine Substitutions : Variations in the piperidine substituent have shown to enhance potency. For instance, replacing piperidine with more hydrophobic groups has resulted in increased inhibitory activity against certain enzymes .

- Pyrimidine Modifications : Substituting different groups at the 4-position of the pyrimidine ring has been linked to improved anticancer activity .

| Modification Type | Effect on Activity |

|---|---|

| Piperidine Substitution | Increased potency against target enzymes |

| Pyrimidine Ring Modification | Enhanced anticancer effects |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Demonstrates good oral bioavailability, making it suitable for systemic administration.

- Distribution : The compound shows favorable tissue distribution, allowing effective targeting of cancerous tissues.

- Metabolism : Metabolized primarily through liver enzymes, with no significant inhibition of cytochrome P450 enzymes observed, indicating a low risk for drug-drug interactions .

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study highlighted the compound's efficacy against Mycobacterium tuberculosis, showcasing its potential as a new treatment option for tuberculosis . The compound was tested in vitro and demonstrated significant growth inhibition. -

Anticancer Properties :

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation effectively. Notably, it showed a dose-dependent response in inhibiting tumor growth in xenograft models . -

Enzyme Inhibition Studies :

The compound was evaluated as an inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Results indicated that it could effectively inhibit DHODH activity, suggesting potential applications in anti-malarial therapies .

Propriétés

IUPAC Name |

2-chloro-4-piperidin-4-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLSMOKALOVMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.